molecular formula C11H13NO4S B3290402 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid CAS No. 864296-62-8

4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid

Cat. No.: B3290402
CAS No.: 864296-62-8
M. Wt: 255.29 g/mol
InChI Key: DWQKZCIMVWJIBS-UHFFFAOYSA-N
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Description

4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid is a chemical compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring This compound is characterized by the presence of a benzoic acid moiety substituted with a thiazolidine-1,1-dioxide group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of a suitable amine with a thiol in the presence of an oxidizing agent to form the thiazolidine-1,1-dioxide structure.

    Attachment to Benzoic Acid: The thiazolidine-1,1-dioxide is then coupled with 3-methylbenzoic acid through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiazolidine ring or the benzoic acid moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety may also contribute to its biological effects by interacting with cellular components. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid
  • 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid
  • 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)butanoic acid

Uniqueness

4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid is unique due to the specific position of the methyl group on the benzoic acid ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.

Properties

IUPAC Name

4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-8-7-9(11(13)14)3-4-10(8)12-5-2-6-17(12,15)16/h3-4,7H,2,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQKZCIMVWJIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

170 mg (0.63 mmol) methyl 4-(1,1-dioxo-isothiazolidin-2-yl)-3-methyl-benzoate are stirred in 2 ml of ethanol at ambient temperature for 3 hours with 0.6 ml of 2-molar sodium hydroxide solution. Then the reaction solution is evaporated down i. vac., combined with water and 0.6 ml 2-molar hydrochloric acid and extracted with ethyl acetate. The combined organic phases are dried over sodium sulphate, evaporated down i. vac. and the residue is further reacted without any more purification.
Name
methyl 4-(1,1-dioxo-isothiazolidin-2-yl)-3-methyl-benzoate
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Using ethyl 4-amino-3-methylbenzoate (1.0 g) and 3-chloropropane-1-sulfonyl chloride (0.9 mL) and by the reaction and treatment in the same manner as in Preparation Example 16, the title compound (463 mg) was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid
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4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid
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4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid
Reactant of Route 4
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid
Reactant of Route 5
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid
Reactant of Route 6
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbenzoic acid

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